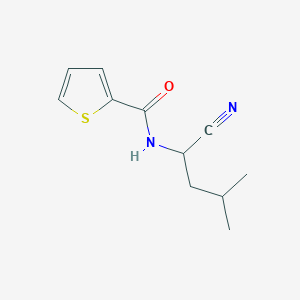
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20N6OS and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research into compounds with structures similar to N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide often explores their synthesis and the chemical reactions they undergo. For instance, the study by Ledenyova et al. (2018) discusses the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea and its mechanism, highlighting the complexity and unpredictability of reactions involving similar structural motifs (Ledenyova et al., 2018).
Biological Activities
A significant aspect of the research on such compounds is their potential biological activity. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, indicating the therapeutic potential of compounds with similar structures (Rahmouni et al., 2016). Another study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors showcases the application of such compounds in addressing infectious diseases (Jeankumar et al., 2013).
Antimicrobial and Antifungal Activities
Further exploring the biological activities, Gad-Elkareem et al. (2011) delve into the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, illustrating the antimicrobial potential of compounds with such structural frameworks (Gad-Elkareem et al., 2011).
properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c1-14-19(16-8-11-28-13-16)15(2)25(23-14)10-9-21-20(27)18-12-22-26(24-18)17-6-4-3-5-7-17/h3-8,11-13H,9-10H2,1-2H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEBPUOJSDDFMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=NN(N=C2)C3=CC=CC=C3)C)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2416475.png)

![8-(tert-butyl)-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2416477.png)
![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2416480.png)
![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2416482.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone](/img/structure/B2416483.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2416484.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2416485.png)
![8-Thia-5-azaspiro[3.5]nonane](/img/structure/B2416486.png)
![(2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide](/img/structure/B2416487.png)
![5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B2416489.png)
![4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2416490.png)
